4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline
Brand Name: Vulcanchem
CAS No.: 245039-48-9
VCID: VC7877352
InChI: InChI=1S/C15H9ClN4S/c16-10-5-7-11(8-6-10)21-15-14-19-17-9-20(14)13-4-2-1-3-12(13)18-15/h1-9H
SMILES: C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=CC=C(C=C4)Cl
Molecular Formula: C15H9ClN4S
Molecular Weight: 312.8 g/mol

4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline

CAS No.: 245039-48-9

Cat. No.: VC7877352

Molecular Formula: C15H9ClN4S

Molecular Weight: 312.8 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline - 245039-48-9

Specification

CAS No. 245039-48-9
Molecular Formula C15H9ClN4S
Molecular Weight 312.8 g/mol
IUPAC Name 4-(4-chlorophenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline
Standard InChI InChI=1S/C15H9ClN4S/c16-10-5-7-11(8-6-10)21-15-14-19-17-9-20(14)13-4-2-1-3-12(13)18-15/h1-9H
Standard InChI Key ZWPPEKVCEXTVJA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=CC=C(C=C4)Cl

Introduction

4-[(4-Chlorophenyl)sulfanyl] triazolo[4,3-a]quinoxaline is a complex organic compound featuring a quinoxaline ring system fused with a triazole ring, and a sulfanyl group attached to a 4-chlorophenyl moiety. This compound is of interest due to its potential pharmacological and chemical properties, which are influenced by its unique structural components.

Synthesis and Chemical Reactivity

The synthesis of compounds similar to 4-[(4-Chlorophenyl)sulfanyl] triazolo[4,3-a]quinoxaline typically involves multi-step reactions that include the formation of the quinoxaline and triazole rings. Techniques such as refluxing in organic solvents or microwave-assisted synthesis are often employed to optimize yield and purity.

Biological and Pharmacological Activities

While specific biological activities of 4-[(4-Chlorophenyl)sulfanyl] triazolo[4,3-a]quinoxaline are not detailed in the search results, compounds with similar structures, such as triazolopyridines, have shown promising pharmacological properties, including antimalarial activity. The presence of a sulfanyl group and a chlorophenyl substituent can enhance interactions with biological targets, potentially contributing to therapeutic efficacy.

Environmental Considerations

For compounds like 4-[(4-Chlorophenyl)sulfanyl] triazolo[4,3-a]quinoxaline, environmental risk assessments are crucial, especially considering their potential ionization and partitioning in the environment. The octanol-water partition coefficient (KOW) and its pH-dependent variations are important for understanding environmental fate and bioavailability .

Data Table: Comparison of Related Compounds

Compound NameMolecular Weight (g/mol)Molecular FormulaBiological Activity
N-(4-chlorophenyl)-2-[[3-[(4-methoxyphenyl)methyl]- triazolo[3,4-b] thiadiazol-6-yl]sulfanyl]acetamide445.9Not specifiedNot detailed
N-(4-chlorophenyl) triazolo[4,3-a]pyridine-6-sulfonamide296.73Not specifiedAntimalarial
4-Chlorophenyl 1-(trifluoromethyl) triazolo[4,3-a]quinoxalin-4-yl sulfide380.8C16H8ClF3N4SNot detailed

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